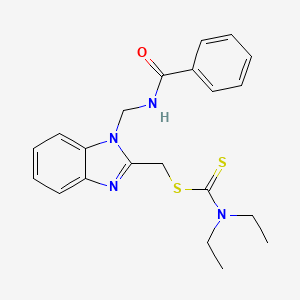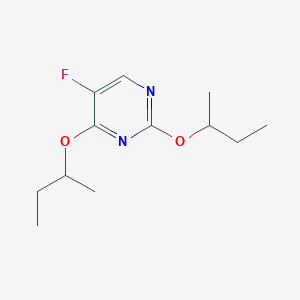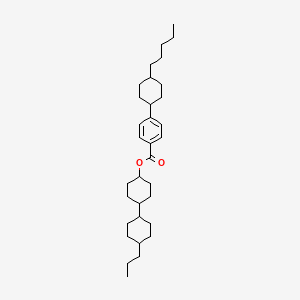
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of bicyclohexyl derivatives, followed by the introduction of benzoate groups through esterification reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a model system to study the interactions between different molecular components. Its structural properties make it an ideal candidate for investigating the mechanisms of molecular recognition and binding.
Medicine: In medicine, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- trans,trans-4’‘-(4’'-Propyl-bicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl
Uniqueness: trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-pentylcyclohexyl)-benzoate is unique due to its specific combination of bicyclohexyl and benzoate groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential as a versatile compound.
Properties
CAS No. |
947536-74-5 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C33H52O2/c1-3-5-6-8-26-11-15-27(16-12-26)29-17-19-31(20-18-29)33(34)35-32-23-21-30(22-24-32)28-13-9-25(7-4-2)10-14-28/h17-20,25-28,30,32H,3-16,21-24H2,1-2H3 |
InChI Key |
ILENYPWJXPDJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)C4CCC(CC4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


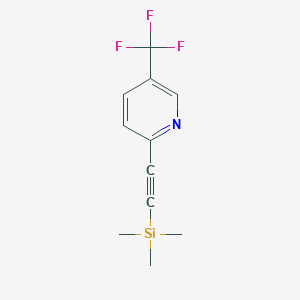
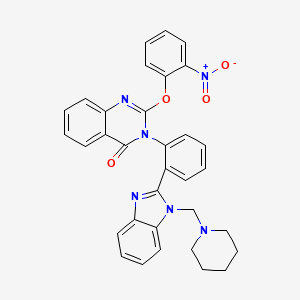

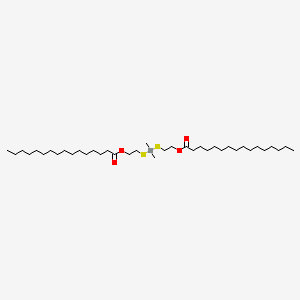
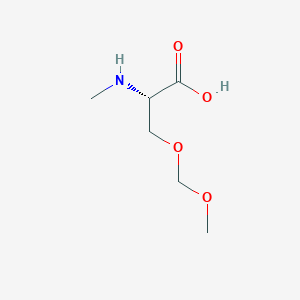
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
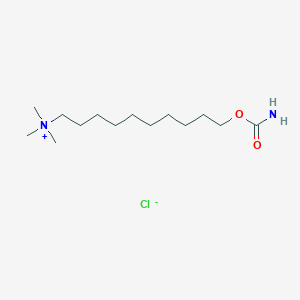
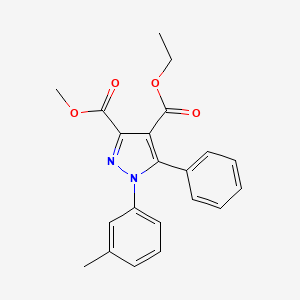
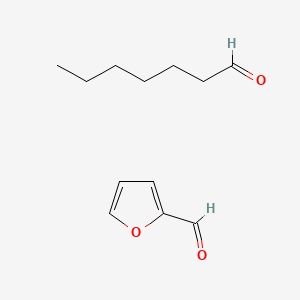

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
